12-(Benzylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0(2),]dodeca-1(8),2(6),9,11-tetraene
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Overview
Description
12-(Benzylsulfanyl)-7-thia-9,11-diazatricyclo[6400(2),]dodeca-1(8),2(6),9,11-tetraene is a complex organic compound characterized by its unique tricyclic structure
Scientific Research Applications
12-(Benzylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0(2),]dodeca-1(8),2(6),9,11-tetraene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(Benzylsulfanyl)-7-thia-9,11-diazatricyclo[6400(2),]dodeca-1(8),2(6),9,11-tetraene typically involves multiple steps, starting from readily available precursors One common method involves the formation of the tricyclic core through a series of cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors for cyclization steps and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
12-(Benzylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0(2),]dodeca-1(8),2(6),9,11-tetraene undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 12-(Benzylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0(2),]dodeca-1(8),2(6),9,11-tetraene involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The tricyclic core may also interact with DNA or proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- exo-10,11-Dibromo-tricyclo-[6.3.1.0]dodeca-2,4,6,9-tetra-ene
- Tetracyclo[4.2.2.2 2,5 .0 1,6 ]dodeca-7,9-triene
- endo,endo-Tetracyclo [6.2.1.1 (3,6).0 (2,7)]dodeca-4,9-diene
Uniqueness
12-(Benzylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0(2),]dodeca-1(8),2(6),9,11-tetraene is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. Its tricyclic structure also contributes to its uniqueness, making it a valuable compound for various research applications.
Properties
IUPAC Name |
12-benzylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S2/c1-2-5-11(6-3-1)9-19-15-14-12-7-4-8-13(12)20-16(14)18-10-17-15/h1-3,5-6,10H,4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULBXDZWXBXGNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=NC=N3)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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